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Compound of Interest

Compound Name: Sofosbuvir impurity M

CAS No.: 2095551-10-1

Cat. No.: B560560 Get Quote

Executive Summary
In the high-precision synthesis of the HCV NS5B polymerase inhibitor Sofosbuvir (GS-7977),

impurity control is a Critical Quality Attribute (CQA). While diastereomeric impurities (such as

the Sp-isomer) are well-documented, Impurity M (CAS 2095551-10-1) represents a distinct

challenge related to the nucleoside core's integrity.

Impurity M is chemically identified as Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-

1-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-

phosphoryl]amino]propanoate.

It differs from the Active Pharmaceutical Ingredient (API) by a single substitution at the 2'-

position of the furanose ring: the fluorine atom of Sofosbuvir is replaced by a hydroxyl group.

This impurity typically originates from the starting nucleoside material rather than the coupling

process itself, making supply chain control and starting material qualification (SMQ) the primary

defense.

Chemical Identity and Structural Analysis[1][2]
The structural distinction between Sofosbuvir and Impurity M is subtle but chromatographically

significant due to the polarity difference introduced by the hydroxyl group.
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Feature Sofosbuvir (API)
Impurity M (Desfluoro-

Hydroxy)

CAS Number 1190307-88-0 2095551-10-1

Molecular Formula C₂₂H₂₉FN₃O₉P C₂₂H₃₀N₃O₁₀P

Molecular Weight 529.45 g/mol 527.47 g/mol

Key Substituent (2') Fluorine (-F) Hydroxyl (-OH)

Polarity (LogP) ~1.6 (Lipophilic) < 1.0 (More Polar)

Origin Target Synthesis Starting Material Carryover

Structural Visualization
The following diagram highlights the specific point of divergence in the chemical structure.

Impact

Sofosbuvir (API)
C22H29FN3O9P

2'-Deoxy-2'-fluoro-2'-C-methyl

Structural Difference:
2'-Position Substitution

Contains -F

Impurity M
C22H30N3O10P

2'-Hydroxy-2'-C-methyl

Contains -OH

The -OH group increases polarity,
reducing retention time in RP-HPLC.

Click to download full resolution via product page

Figure 1: Structural comparison highlighting the 2'-substitution shift from Fluorine (API) to

Hydroxyl (Impurity M).
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Origin and Mechanistic Pathway
Unlike degradation products formed via hydrolysis (e.g., GS-331007), Impurity M is a Process-

Related Impurity stemming from the synthesis of the nucleoside starting material.

The Fluorination Failure
The synthesis of the Sofosbuvir nucleoside core involves introducing a fluorine atom at the 2'

position, typically using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor on a

protected intermediate.

Ideal Pathway: The precursor (typically a 2'-OH, 2'-Me intermediate) is fluorinated to yield the

2'-F, 2'-Me nucleoside.

Impurity Pathway: If the fluorination reaction is incomplete, or if the purification of the

fluorinated nucleoside is insufficient, the unreacted 2'-OH species (2'-C-methyluridine)

remains.

Carryover: This 2'-OH nucleoside competes with the 2'-F nucleoside in the subsequent

phosphoramidate coupling step (reaction with the chlorophosphoramidate reagent), forming

Impurity M.
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Figure 2: Mechanistic origin of Impurity M showing the carryover of the unfluorinated

intermediate.

Analytical Strategy and Detection
Due to the structural similarity, separating Impurity M requires a highly specific Reverse Phase

HPLC (RP-HPLC) method. The presence of the hydroxyl group makes Impurity M more polar

than Sofosbuvir.

Chromatographic Behavior[1][3][7]
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Column: C18 (Octadecylsilane) or Phenyl-Hexyl stationary phases are recommended for

selectivity.

Mobile Phase: Gradient elution using Ammonium Acetate buffer (pH 4.0–5.0) and

Acetonitrile.[1][2]

Elution Order:

Impurity M: Elutes earlier (lower Relative Retention Time, RRT ~0.85 - 0.90) due to the

hydrophilic 2'-OH group.

Sofosbuvir: Elutes later (RRT 1.00) due to the lipophilic 2'-F atom.

Diastereomers: The Sp-diastereomer typically elutes very close to the Rp-API (often RRT

1.02 - 1.05).

Mass Spectrometry Identification
Ionization: ESI+ (Electrospray Ionization, Positive mode).

Sofosbuvir [M+H]+: m/z 530.

Impurity M [M+H]+: m/z 528.

Note: The mass difference is exactly 2 Da (F = 19, OH = 17; 529 - 19 + 17 = 527). This -2

Da shift is diagnostic.

Remediation and Control Protocols
To ensure Impurity M remains below the ICH Q3A qualification threshold (typically <0.15%),

control must be exerted upstream.

Protocol 1: Starting Material Qualification (SMQ)
The most effective control is strictly limiting the level of 2'-C-methyluridine in the 2'-deoxy-2'-

fluoro-2'-C-methyluridine starting material.

Specification: Set a limit of NMT (Not More Than) 0.10% for the hydroxy-precursor in the

fluorinated nucleoside SM.
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Test Method: Use HILIC (Hydrophilic Interaction Liquid Chromatography) to separate the

polar hydroxy-nucleoside from the fluorinated nucleoside before the coupling step.

Protocol 2: Purging via Crystallization
If Impurity M is formed, it can be purged during the final crystallization of Sofosbuvir, although

with yield loss.

Solvent System: Dichloromethane (DCM) / Diisopropyl Ether (DIPE) or Ethanol/Water.

Mechanism: Impurity M, being more polar, has higher solubility in aqueous/alcohol mother

liquors and remains in solution while the lipophilic Sofosbuvir crystallizes.

Experimental Workflow: Spiking Study for Validation
To validate your analytical method's ability to detect Impurity M:

Acquire Standard: Obtain "Sofosbuvir Impurity M" (CAS 2095551-10-1).[3]

Spike Preparation: Prepare a solution of Sofosbuvir API (1.0 mg/mL). Spike with Impurity M

at 0.15% level.

Resolution Check: Inject into the HPLC system.

Acceptance Criteria: Resolution (Rs) between Impurity M and Sofosbuvir main peak must be

> 1.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of
Sofosbuvir [scirp.org]

2. psychosocial.com [psychosocial.com]

3. Sofosbuvir impurity M - Immunomart [immunomart.com]

To cite this document: BenchChem. [Technical Guide: Characterization and Control of
Sofosbuvir Impurity M]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560560#what-is-sofosbuvir-impurity-m-in-
pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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